molecular formula C6H8N2O2 B056676 methyl 1-amino-1H-pyrrole-2-carboxylate CAS No. 122181-85-5

methyl 1-amino-1H-pyrrole-2-carboxylate

Cat. No.: B056676
CAS No.: 122181-85-5
M. Wt: 140.14 g/mol
InChI Key: OGSXCPFDMJGEDQ-UHFFFAOYSA-N
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Description

Tranilast, also known as N-(3,4-dimethoxycinnamoyl)anthranilic acid, is an antiallergic drug developed by Kissei Pharmaceuticals. It was first approved in Japan and South Korea in 1982 for the treatment of bronchial asthma. Later, its indications were expanded to include keloid and hypertrophic scars . Tranilast has shown potential in treating various allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tranilast is synthesized through the coupling of 3,4-dimethoxycinnamic acid with anthranilic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of Tranilast can be achieved through chemical synthesis methodologies. One approach involves the use of yeast (Saccharomyces cerevisiae) engineered to express specific enzymes that catalyze the synthesis of Tranilast and its analogs. This method allows for the production of Tranilast and various cinnamoyl anthranilate molecules within a few hours .

Chemical Reactions Analysis

Types of Reactions: Tranilast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tranilast has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Tranilast: Tranilast is unique in its ability to inhibit the TRPV2 channel and the NALP3 inflammasome, which are not targeted by the similar compounds listed above. This unique mechanism of action contributes to its broader range of therapeutic applications, including its use as an antifibrotic agent .

Properties

IUPAC Name

methyl 1-aminopyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSXCPFDMJGEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555944
Record name Methyl 1-amino-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122181-85-5
Record name Methyl 1-amino-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (4.40 g, 0.11 mol, 60% in hexanes) was suspended in DMF (550 ml) under nitrogen atmosphere. Once cooled at −5° C., methyl 1H-pyrrole-2-carboxylate (11.0 g, 0.09 mol) dissolved in DMF (182 ml) was dropwise added and vigorously stirred for 30. 277 ml more of DMF was added and then 0-(diphenylphosphoryl)hydroxylamine (32.8 g, 0.14 mol) was introduced into the reaction mixture. The reaction mixture was stirred at room temperature for 4 h. Once the reaction is over, 11 of saturated sodium thiosulfate solution (×5H2O) was added and the mixture was warmed to 80° C. for 1 h. Once at room temperature, 11 of ethyl ether was added and the phases separated. The aqueous phase was twice extracted with ethyl ether. The organic phase was washed with water and brine, dried over magnesium sulphate, filtered and the solvent evaporated under reduced pressure. 10.41 g (81.1% yield) of the final compound were obtained.
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4.4 g
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11 g
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182 mL
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32.8 g
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sodium thiosulfate
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550 mL
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Yield
81.1%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred, ice/water cooled mixture of 1H-pyrrole-2-carboxylic acid methyl ester (425 mg, 3.40 mmol) in NMP (10 mL) was added a solution of potassium tert-pentoxide in toluene (2.30 mL, 3.90 mmol, 25 wt % solution); then the solid of O-4-chlorobenzoyl hydroxyamine (670 mg, prepared according to the literature: Parlanti, L Discordia, R. P.; Hynes, J. Jr.; Miller, M. M.; O'Grady, H. R.; Shi, Z. Org. Lett. 2007, 9(19) 3821-3824) was added in one portion; the cold bath was removed after addition completed, and the slurry was stirred at rt for 30 min. Subsequently, the reaction was quenched by addition of saturate sodium bicarbonate solution, then extracted with EtOAc, washed with brine; organic layers was dried over anhydrous sodium sulfate, filtered, concentrated and the residue was column purified to give the desired product (309 mg). 1H NMR (CDCl3, δ in ppm): 6.94 (t, 1H, J=2.3 Hz), 6.81 (dd, 1H, J=2.0 Hz, 4.0 Hz), 6.00 (dd, J=2.7 Hz, 4.3 Hz), 5.53 (br, s, 2H), 3.82 (s, 3H).
[Compound]
Name
ice water
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0 (± 1) mol
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425 mg
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10 mL
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potassium tert-pentoxide
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2.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 1-amino-1H-pyrrole-2-carboxylate
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methyl 1-amino-1H-pyrrole-2-carboxylate
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methyl 1-amino-1H-pyrrole-2-carboxylate
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methyl 1-amino-1H-pyrrole-2-carboxylate
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methyl 1-amino-1H-pyrrole-2-carboxylate
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methyl 1-amino-1H-pyrrole-2-carboxylate

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